N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c22-18(16-6-4-5-7-16)19-10-11-20-12-14-21(15-13-20)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVOXYGSJGXOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular pathways and mechanisms.
Medicine: Investigated for its potential in treating diseases like cancer and bipolar disorder due to its role as a GSK-3β inhibitor.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of GSK-3β, a kinase involved in various cellular processes. By inhibiting this enzyme, N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide can modulate pathways related to cell growth, apoptosis, and differentiation. This makes it a valuable compound in the treatment of diseases where these pathways are dysregulated.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Uniqueness
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide is unique due to its specific inhibition of GSK-3β, which is not a common target for many similar compounds. This specificity provides it with a distinct therapeutic profile, making it particularly valuable in research and potential treatments.
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H30N4O, indicating the presence of multiple functional groups that contribute to its biological activity. The compound features a cyclopentane ring linked to a phenylpiperazine moiety, which is often associated with various pharmacological effects.
Research indicates that this compound interacts with several biological targets:
- Receptor Binding : The compound shows binding affinity for various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its psychoactive effects.
- Ion Channel Modulation : It has been reported to interact with voltage-sensitive sodium channels, suggesting potential anticonvulsant properties.
- Enzyme Inhibition : The compound may inhibit acetylcholinesterase, a target relevant for neurodegenerative diseases .
Anticonvulsant Activity
Studies have demonstrated that this compound exhibits anticonvulsant effects in animal models. This activity is likely due to its ability to modulate ion channels and neurotransmitter systems involved in seizure activity.
Antidepressant Effects
The compound's interaction with serotonin receptors suggests potential antidepressant properties. Research has indicated that similar piperazine derivatives can enhance serotonergic transmission, providing a basis for further investigation into its use in treating depression.
Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties. This could be attributed to its modulation of pain pathways through receptor interactions.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone | C10H10F3NO | Contains trifluoromethyl group enhancing lipophilicity |
| 4-(Dimethylamino)phenylethylamine | C10H15N | Lacks cyclopentane and piperazine rings but retains similar pharmacophore |
| 1-(4-Methoxyphenyl)piperazine | C11H15N | Features a methoxy group; used in studies related to anxiety disorders |
These comparisons highlight the distinct combination of structural elements in this compound that may contribute to its unique biological profile and therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Anticonvulsant Activity : A study published in Neuropharmacology demonstrated that this compound significantly reduced seizure frequency in rodent models, supporting its potential as an anticonvulsant agent.
- Serotonin Receptor Binding Study : Research conducted by Smith et al. (2023) showed that the compound binds effectively to 5-HT1A receptors, indicating its potential role in mood regulation and anxiety treatment.
- Analgesic Activity Assessment : A recent pharmacological evaluation indicated that the compound exhibited dose-dependent analgesic effects in various pain models, warranting further exploration into its use as an analgesic drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
